molecular formula C9H9BN2O2 B3021450 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1174304-73-4

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

Cat. No. B3021450
CAS RN: 1174304-73-4
M. Wt: 187.99
InChI Key: KBDJAHIWOUOBDZ-UHFFFAOYSA-N
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Description

“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7. It has a molecular weight of 187.99 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolyl group attached to a phenyl group which is further connected to a boronic acid group . The InChI Code for the compound is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 187.99 . The storage temperature for the compound is -20°C .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Durka et al. (2015) focused on synthesizing a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, examining their structural characteristics through NMR spectroscopy and X-ray crystallography. This research highlights the foundational aspects of synthesizing and characterizing derivatives of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using this compound as an intermediate was explored by Zhang Yu-jua (2013). This research emphasizes the role of such boronic acids in the preparation of compounds with potential biological activities.

Antifungal Activity

In 2015, Du et al. synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal properties. This work signifies the potential of derivatives of this compound in developing antifungal agents.

Catalytic Activity in Cross-Coupling Reactions

The catalytic activity of bulky pyrazole-based ligands derived from this compound in Suzuki–Miyaura cross-coupling reactions was investigated by Ocansey et al. (2018). This study sheds light on the utility of these compounds in facilitating important chemical reactions.

Structural and Spectral Investigations

Research by Viveka et al. (2016) focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound. This study contributes to the understanding of the physical and chemical properties of such compounds.

Biomimetic CO2 Hydration Activity

The CO2 hydration activities of this compound and other boronic acids were analyzed by Verma et al. (2021). Their findings reveal the potential of these compounds in carbon capture, highlighting their environmental significance.

Structural Analysis of Phenyl Boronic Acid-Diol Condensations

Valenzuela et al. (2022) conducted a study on phenyl boronic acids, including this compound, focusing on their acidity and reactivity in diol condensations. This research is crucial in understanding the chemical behavior of these compounds in biological systems.

Safety and Hazards

The safety information for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” indicates that it has the hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJAHIWOUOBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672404
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226849-25-7
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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